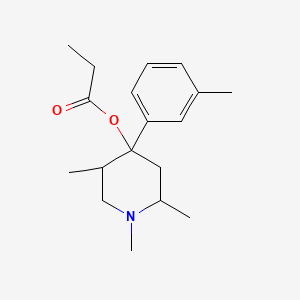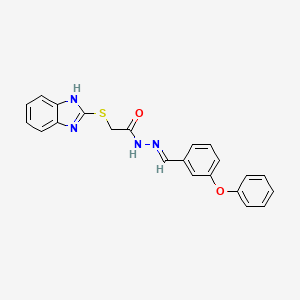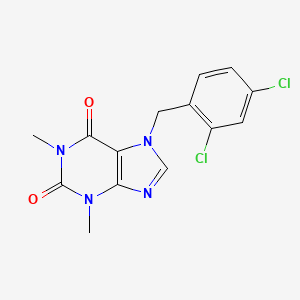![molecular formula C20H25N5O2 B5568730 1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5568730.png)
1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of spiroquinazolines and related derivatives that have garnered attention for their unique 3D architectures and potential pharmacological relevance. These compounds often exhibit interesting physical and chemical properties due to their complex molecular structures.
Synthesis Analysis
The synthesis of related spiroquinazolines involves several steps, including the preparation of acyclic precursors from protected amino acids, 2-nitrobenzensulfonyl chlorides, and α-bromoacetophenones. A key step in the synthesis is a base-mediated tandem reaction involving C-arylation, cyclization into indazole oxides, and the formation of a 5-membered heterocycle through ring expansion into quinazolines (Pospíšilová, Krchňák, & Schütznerová, 2018).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by a spiro linkage that combines a piperidine or pyrrolidine ring with a quinoxaline or quinazoline system. This spiro linkage contributes to the compound's unique 3D structure and influences its chemical properties and reactivity.
Chemical Reactions and Properties
Chemical reactions involving these compounds typically include nucleophilic reactions, deprotection steps, and cyclizations. Spiroquinazolines have shown partial agonistic activity in certain pharmacological assays (Mustazza et al., 2006).
Applications De Recherche Scientifique
Synthesis and Reactivity
Researchers have developed methods for the synthesis of novel hybrid spiroheterocycles, including structures similar to the compound , through multi-component, 1,3-dipolar cycloaddition reactions. These syntheses offer chemoselectivity, regioselectivity, and stereoselectivity, yielding compounds in excellent yields within certain conditions like ionic liquids (Rajesh, S., Bala, B. D., & Perumal, S., 2012). Similarly, photoinduced and N-bromosuccinimide-mediated cyclizations have been utilized to synthesize quinoxalin-2(1H)-ones, indicating the versatility of synthetic methods for such complex molecules (Li, Z., et al., 2013).
Chemical Properties and Applications
The synthesis of spiro compounds and their derivatives has been explored for various chemical and biological applications. For example, spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives have been synthesized using an efficient one-pot method catalyzed by piperidine under ultrasound irradiation. This method follows group-assistant-purification chemistry, avoiding traditional purifications (Zou, Y., et al., 2012). Additionally, functionalized spiro[indoline-3,4′-pyrano[3,2-h]quinolines] have been prepared from three-component reactions, demonstrating the synthetic utility of spiro compounds in creating functionally diverse molecules (Shi, R.-G., & Yan, C., 2016).
Biological Activity
Several studies have focused on the antibacterial and antifungal activities of novel spiro compounds. For instance, novel spiro[thiadiazoline-quinoxaline] derivatives showed significant antibacterial activity against various strains, highlighting the potential of these compounds in developing new antimicrobial agents (Essassi, E., et al., 2011). Furthermore, compounds designed with specific spiro structures have been evaluated for their antitumor activities, indicating the broad spectrum of biological applications for such molecules (Bolognese, A., et al., 2008).
Mécanisme D'action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Orientations Futures
Propriétés
IUPAC Name |
1'-[3-(2-ethylimidazol-1-yl)propanoyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-2-17-21-10-14-24(17)11-7-18(26)25-12-8-20(9-13-25)19(27)22-15-5-3-4-6-16(15)23-20/h3-6,10,14,23H,2,7-9,11-13H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVRDSOQFIVTRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CCC(=O)N2CCC3(CC2)C(=O)NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[4-(dimethylamino)benzylidene]-N-(4-methylphenyl)-1,3-benzothiazole-2-carbohydrazonamide](/img/structure/B5568671.png)


![7-methoxy-N-methyl-N-phenyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B5568699.png)
![1-[2-oxo-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5568706.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenoxyacetohydrazide](/img/structure/B5568708.png)

![(1S*,5R*)-3-[(2-butyl-1H-imidazol-4-yl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5568731.png)

![2,2'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1,3-dioxo-5-isoindolinecarboxylic acid)](/img/structure/B5568760.png)
![4-{(4-chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5568766.png)
